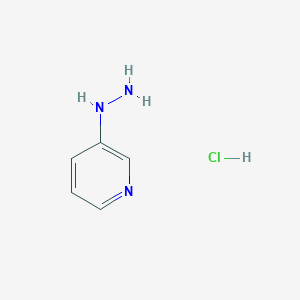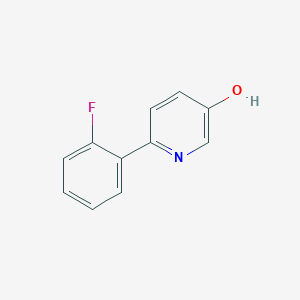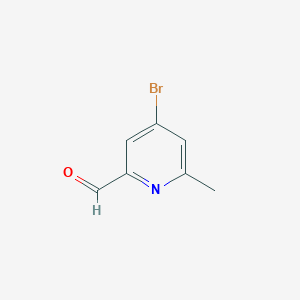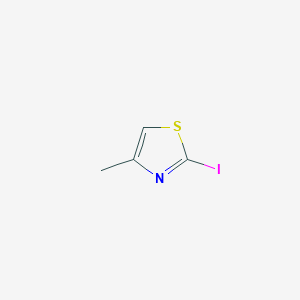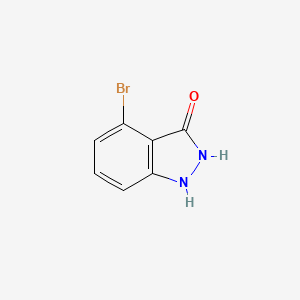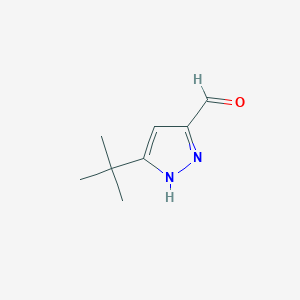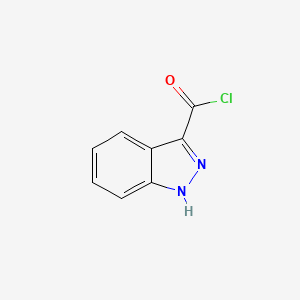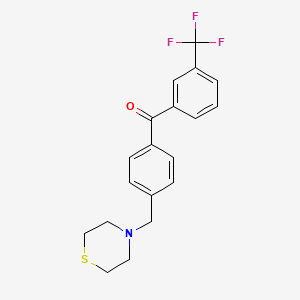
4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone (TMB) is a synthetic compound with a molecular formula of C19H18F3NOS and a molecular weight of 365.4 g/mol . It is widely used in scientific research due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of TMB consists of 19 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of TMB.Physical and Chemical Properties Analysis
TMB has a molecular weight of 365.4 g/mol . Other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Thiomorpholine derivatives are synthesized through various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. For instance, thiomorpholine moieties are incorporated into complex molecules, such as triazoloquinazolinones and 1,2,4-triazoles, showcasing the structural diversity achieved with these compounds. These studies not only highlight the synthetic routes but also delve into the crystal structure, vibrational properties, and theoretical analyses, providing a foundation for understanding the chemical behavior of thiomorpholine derivatives (Sun et al., 2021).
Antimicrobial and Biological Activities
Thiomorpholine derivatives exhibit significant biological activities, including antimicrobial effects. Research into 4-thiomorpholin-4ylbenzohydrazide derivatives has shown potential in developing new bioactive molecules with less toxicity and safer profiles. These compounds have been tested for their antimicrobial activities, suggesting their utility in addressing various microbial threats (Kardile & Kalyane, 2010).
Material Science and Catalysis
In material science, thiomorpholine derivatives have been utilized in the synthesis of novel materials with specific functions. For example, a study on the development of a hydrogel containing a thioether group for the selective support material in the preparation of gold nanoparticles illustrates the application of thiomorpholine in creating materials with high catalytic activity for chemical reductions (Ilgin, Ozay, & Ozay, 2019).
Photophysics and Photochemistry
The photobehavior of mixed nπ*/ππ* triplets in derivatives of benzophenone, while not directly linked to thiomorpholinomethyl-trifluoromethylbenzophenone, provides insight into the photophysical properties of related compounds. These studies are crucial for understanding the interaction of these molecules with light, which could have implications for their use in photodynamic therapy or as photo-switchable molecules (Jornet, Tormos, & Miranda, 2011).
Orientations Futures
Fluorine compounds, such as TMB, are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that TMB and similar compounds may continue to be of interest in future research and development, particularly in the field of trifluoromethylation reactions .
Propriétés
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDRNUVYSTIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642929 |
Source


|
| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-98-4 |
Source


|
| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)

